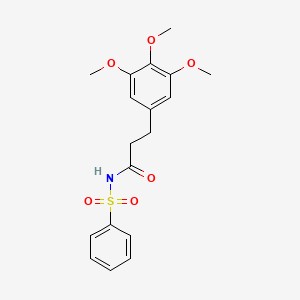
Benzenepropanamide, 3,4,5-trimethoxy-N-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamide, 3,4,5-trimethoxy-N-(phenylsulfonyl)- typically involves the reaction of 3,4,5-trimethoxybenzoic acid with appropriate sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanamide, 3,4,5-trimethoxy-N-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Benzenepropanamide, 3,4,5-trimethoxy-N-(phenylsulfonyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanamide, 3,4,5-trimethoxy-N-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine, 3,4,5-trimethoxy-: Known for its psychoactive properties.
3,4,5-Trimethoxybenzamide: Used in various chemical syntheses.
3,4,5-Trimethoxybenzoic acid: A precursor in the synthesis of other compounds.
Uniqueness
Its combination of methoxy and sulfonyl groups makes it a versatile compound in both research and industrial contexts .
Properties
CAS No. |
117824-56-3 |
|---|---|
Molecular Formula |
C18H21NO6S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-3-(3,4,5-trimethoxyphenyl)propanamide |
InChI |
InChI=1S/C18H21NO6S/c1-23-15-11-13(12-16(24-2)18(15)25-3)9-10-17(20)19-26(21,22)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,19,20) |
InChI Key |
UBSZOLJIGJFDFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCC(=O)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















